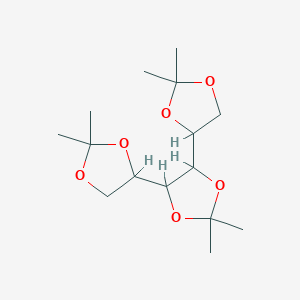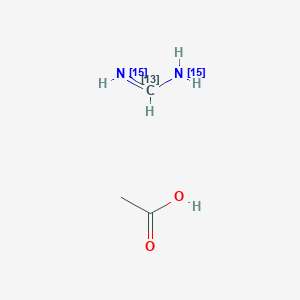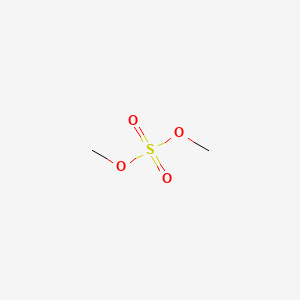
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
説明
This compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid, is mainly used for the synthesis of organic compounds . Its molecular formula is C16H15N3O6 and its molecular weight is 345.31 g/mol.
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and an isoindoline ring, which is a fused cyclic compound that consists of a benzene ring and a five-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives. The synthesis involved several step reactions of substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.31 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Chemical Synthesis and Derivatives
- Synthesis of Novel Derivatives : 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is used in the synthesis of new chemical compounds. For instance, it is involved in the formation of novel rhodanine derivatives, contributing to the diversity of heterocyclic compounds (Hanefeld et al., 1996).
Pharmaceutical Research
- Immunosuppressive Drug Synthesis : This compound is utilized in creating new mycophenolic acid derivatives with immunosuppressive properties. These derivatives have shown enhanced abilities to reduce pro-inflammatory cytokines, suggesting potential applications in immunosuppressive therapy (Barbieri et al., 2017).
Material Science Applications
- Development of Photo-Patternable Epoxy Systems : In the field of material science, this compound is integral to developing novel photo-patternable cross-linked epoxy systems for deep UV lithography applications. Its derivatives demonstrate potential as patternable bottom antireflective coating materials (Huh et al., 2009).
Polymer Science
- Synthesis of Heat-Resistant Polymers : The compound is used in synthesizing new unsaturated polyamide–imides. These polymers exhibit solubility in highly polar solvents and have high thermal stability, making them suitable for advanced material applications (Maiti & Ray, 1983).
Antimicrobial Research
- Antimicrobial Activity of Derivatives : Derivatives of this compound have been studied for their antimicrobial activities. Certain compounds showed sensitivity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as antimicrobial agents (Al-farhan et al., 2011).
作用機序
Target of Action
It is described as a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for thalidomide and its analogs, which are used in the treatment of multiple myeloma and other diseases .
Mode of Action
As a cereblon ligand, it likely binds to cereblon, modulating its activity . This can lead to various downstream effects, including the ubiquitination and subsequent degradation of certain proteins .
Biochemical Pathways
Cereblon, the target of this compound, is involved in several biological processes, including limb outgrowth, neuronal development, and the response to dna damage . By modulating cereblon activity, this compound could potentially influence these processes.
Result of Action
By modulating cereblon activity, it could potentially influence a variety of cellular processes, including protein homeostasis .
将来の方向性
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-10-4-3-9(11(18)15-10)16-12(19)7-2-1-6(14(21)22)5-8(7)13(16)20/h1-2,5,9H,3-4H2,(H,21,22)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBCNIAUDQMKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216805-11-6 | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3418169.png)
![7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B3418176.png)


![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B3418196.png)







